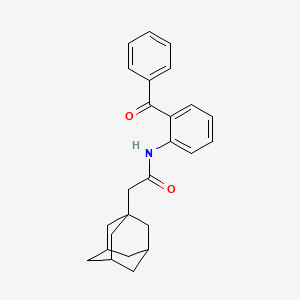
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting materials: Intermediate triazole compound
- Reaction conditions: Carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions
-
Oxadiazole Ring Formation:
- Starting materials: 4-amino-1,2,5-oxadiazole
- Reaction conditions: Cyclization reactions using appropriate reagents such as hydrazine and carbon disulfide.
-
Triazole Ring Formation:
- Starting materials: 4-ethoxy-3-methoxyphenyl hydrazine
- Reaction conditions: Cycloaddition reactions with azides under copper-catalyzed conditions (CuAAC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Typically carried out in acidic or basic media.
- Major products: Oxidized derivatives of the compound.
-
Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Typically carried out in anhydrous solvents.
- Major products: Reduced derivatives of the compound.
-
Substitution:
- Reagents: Nucleophiles or electrophiles depending on the substitution reaction.
- Conditions: Varies based on the type of substitution (e.g., nucleophilic or electrophilic).
- Major products: Substituted derivatives of the compound.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- Catalysts: Copper catalysts for cycloaddition reactions.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a pharmacophore in drug design.
- Investigation of its biological activity against various diseases.
-
Materials Science:
- Use in the development of novel materials with unique properties.
- Potential applications in organic electronics and photonics.
-
Chemical Biology:
- Study of its interactions with biological macromolecules.
- Use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds. For example, the ethoxy group may enhance lipophilicity, while the methoxy group could influence electronic properties.
Properties
Molecular Formula |
C14H14N6O5 |
|---|---|
Molecular Weight |
346.30 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N6O5/c1-3-24-8-5-4-7(6-9(8)23-2)11-10(14(21)22)16-19-20(11)13-12(15)17-25-18-13/h4-6H,3H2,1-2H3,(H2,15,17)(H,21,22) |
InChI Key |
CJWJKMPZTKWKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11071134.png)
![methyl 1-[2-oxo-2-(phenylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B11071136.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11071143.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11071146.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11071156.png)

![2-(3,5-Dichloro-[1,2,4]triazol-1-yl)-1-piperidin-1-yl-ethanone](/img/structure/B11071161.png)

![4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B11071184.png)
![3-[(2-phenoxyethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11071186.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071194.png)
![(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)(diisobutyl)amine](/img/structure/B11071195.png)
![ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B11071197.png)
![Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate](/img/structure/B11071209.png)
